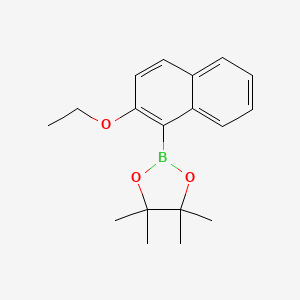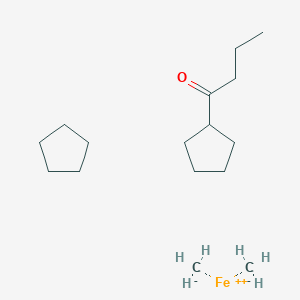
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) is a complex organometallic compound that combines the properties of carbanides, cyclopentane, and iron(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1-butanone involves the reaction of cyclopentane with butanone under specific conditions. The process typically requires a catalyst to facilitate the reaction and achieve high yields . The preparation of iron(2+) complexes often involves the reduction of iron salts in the presence of ligands such as cyclopentadiene .
Industrial Production Methods
Industrial production of such compounds usually involves large-scale reactions in controlled environments. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of the iron center.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iron oxides, while reduction can produce iron(0) complexes .
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the iron center with various molecular targets. The iron(2+) ion can participate in redox reactions, facilitating electron transfer processes. The cyclopentane and 1-cyclopentylbutan-1-one moieties can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron(II) complexes: These compounds share similar structural features and reactivity patterns.
Ferrocene: Another iron-containing compound with notable stability and applications in various fields.
Cyclopentadienylmanganese tricarbonyl: Similar in structure but with manganese instead of iron, offering different reactivity and applications.
Uniqueness
This compound’s versatility and potential make it a valuable subject of study in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C16H32FeO |
|---|---|
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) |
InChI |
InChI=1S/C9H16O.C5H10.2CH3.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;;;/h8H,2-7H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
WXVNXZWKZPIQPV-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CCCC(=O)C1CCCC1.C1CCCC1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


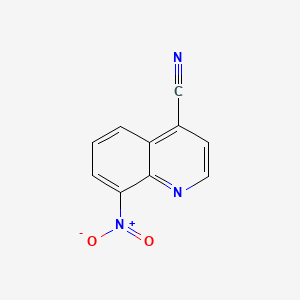
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)
![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
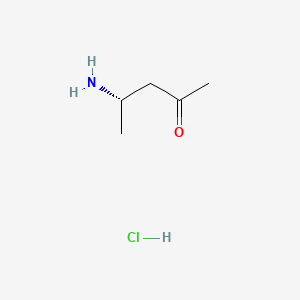
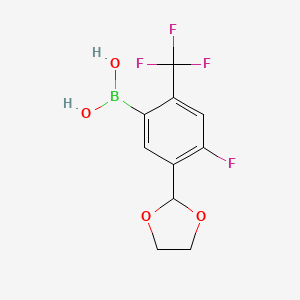
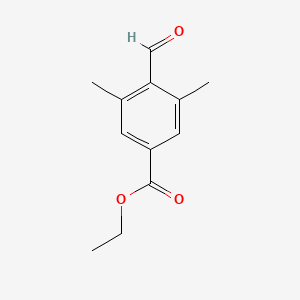

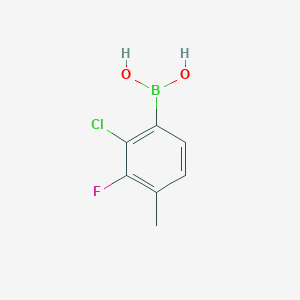
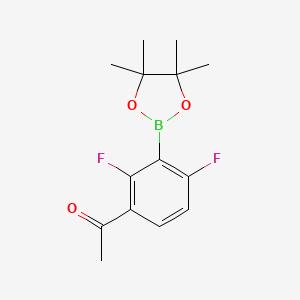

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
